

Technical Guide: Spectroscopic Analysis of 3-(4-methylpiperazin-1-ylmethyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **3-(4-methylpiperazin-1-ylmethyl)benzoic acid**. Given the limited publicly available experimental data for this specific isomer, this guide leverages data from the closely related and well-documented para-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, to provide accurate predictions and representative experimental protocols.

Chemical Structure and Properties

- Compound Name: **3-(4-methylpiperazin-1-ylmethyl)benzoic acid**
- CAS Number: 541209-42-8
- Molecular Formula: C₁₃H₁₈N₂O₂[\[1\]](#)
- Molecular Weight: 234.29 g/mol [\[1\]](#)

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **3-(4-methylpiperazin-1-ylmethyl)benzoic acid**. These predictions are based on the analysis of its structural isomer and established principles of NMR spectroscopy.

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.9	br s	1H	COOH
~7.9 - 7.4	m	4H	Ar-H
~3.6	s	2H	Ar-CH ₂ -N
~2.4	m	8H	Piperazine-H
~2.2	s	3H	N-CH ₃

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~167.5	C=O
~138.0	Ar-C (quaternary)
~131.0	Ar-C (quaternary)
~130.5	Ar-CH
~129.0	Ar-CH
~128.5	Ar-CH
~128.0	Ar-CH
~62.0	Ar-CH ₂ -N
~55.0	Piperazine-CH ₂
~53.0	Piperazine-CH ₂
~46.0	N-CH ₃

Predicted Mass Spectrometry Data

The mass spectrum of **3-(4-methylpiperazin-1-ylmethyl)benzoic acid** is expected to show a prominent molecular ion peak in positive ion mode, along with characteristic fragmentation patterns.

Table 3: Predicted ESI-MS Fragmentation

m/z (amu)	Ion
235.14	[M+H] ⁺
217.13	[M+H - H ₂ O] ⁺
191.12	[M+H - CO ₂] ⁺
99.10	[C ₅ H ₁₁ N ₂] ⁺ (Methylpiperazine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for **3-(4-methylpiperazin-1-ylmethyl)benzoic acid**.

4.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 16 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

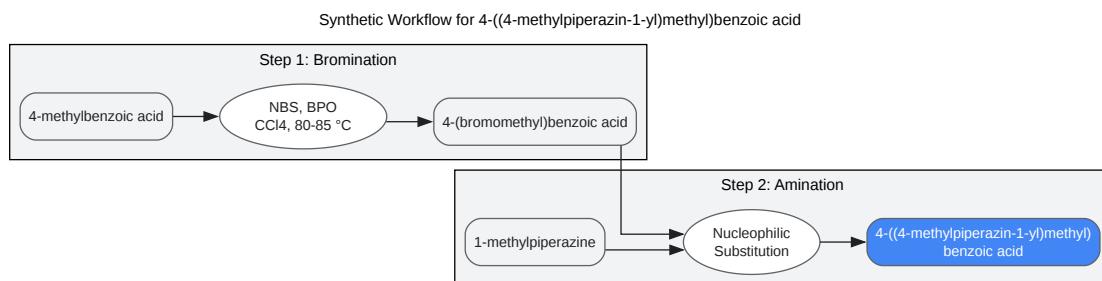
4.2. Mass Spectrometry

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to a final concentration of 10 $\mu\text{g/mL}$ with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters:
 - Ionization Mode: Positive.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.

- Desolvation Gas Flow: 600 L/hr.
- Mass Range: 50-500 m/z.
- Data Analysis: Identify the molecular ion peak $[M+H]^+$ and characteristic fragment ions.

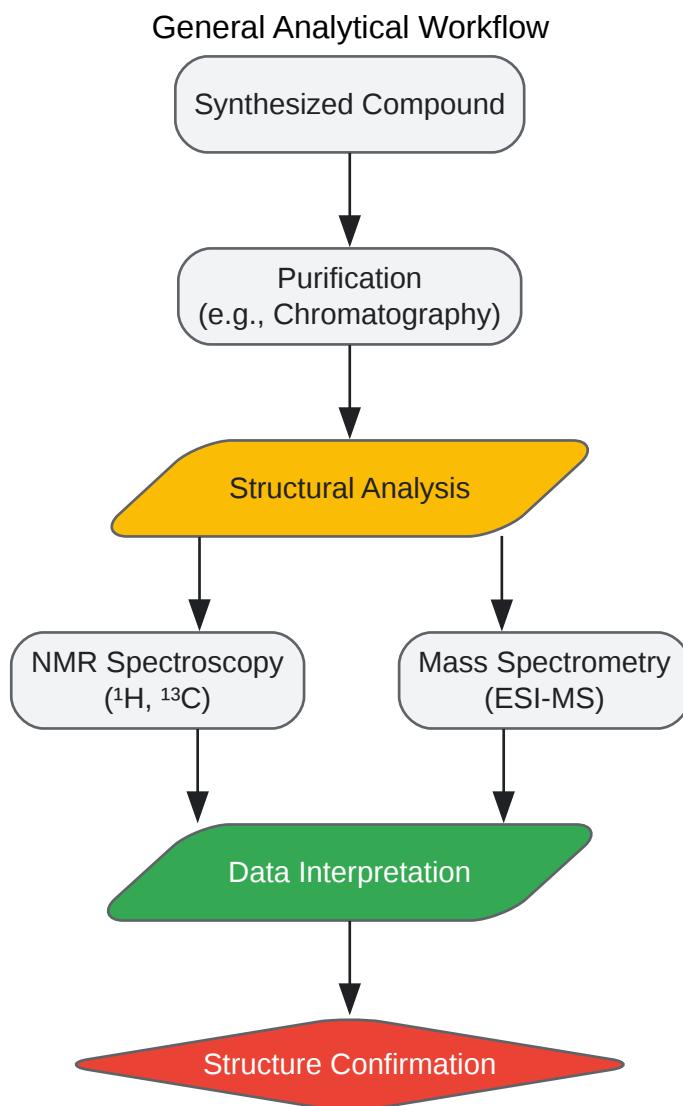
Visualizations

The following diagrams illustrate a representative synthetic workflow and a general analytical workflow.



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Caption: Synthetic pathway for a structural isomer.



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Caption: Analytical characterization workflow.

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References

- 1. scbt.com [scbt.com]
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